molecular formula C24H30F2N4O2 B4034137 2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE

2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B4034137
M. Wt: 444.5 g/mol
InChI Key: ZPULREDYDZIQSZ-UHFFFAOYSA-N
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Description

2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorine atoms and a piperazine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzoyl chloride with 1-(3-aminopropyl)piperazine to form an intermediate, which is then reacted with 2-fluorobenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-[3-(4-{3-[(2-FLUOROBENZOYL)AMINO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE: Similar structure but with a benzoyl group instead of a formamido group.

    N-(4-FLUOROPHENYL)-2-BROMOBENZAMIDE: Contains a bromine atom instead of a piperazine ring.

Uniqueness

2-FLUORO-N-[3-(4-{3-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is unique due to its specific combination of fluorine atoms and a piperazine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-fluoro-N-[3-[4-[3-[(2-fluorobenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2N4O2/c25-21-9-3-1-7-19(21)23(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-24(32)20-8-2-4-10-22(20)26/h1-4,7-10H,5-6,11-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPULREDYDZIQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2F)CCCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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